1-Ethoxy-3-phenyl-1H-2-benzopyran
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Overview
Description
1-ETHOXY-3-PHENYL-1H-ISOCHROMENE is a chemical compound belonging to the isochromene family. Isochromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Preparation Methods
The synthesis of 1-ETHOXY-3-PHENYL-1H-ISOCHROMENE typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the formation of the isochromene core. This is often achieved via intramolecular cyclization reactions.
Reaction Conditions: Mild reaction conditions are generally preferred to maintain the integrity of the compound.
Industrial Production Methods: Industrial production may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes scaling up the reactions and employing advanced purification techniques.
Chemical Reactions Analysis
1-ETHOXY-3-PHENYL-1H-ISOCHROMENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for modifying the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ETHOXY-3-PHENYL-1H-ISOCHROMENE has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Industry: In the industrial sector, it is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-ETHOXY-3-PHENYL-1H-ISOCHROMENE involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It modulates the activity of enzymes like cyclooxygenase (COX) and inhibits platelet aggregation, contributing to its anti-inflammatory and anti-platelet effects.
Comparison with Similar Compounds
1-ETHOXY-3-PHENYL-1H-ISOCHROMENE can be compared with other similar compounds in the isochromene family:
Properties
CAS No. |
127233-59-4 |
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Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-ethoxy-3-phenyl-1H-isochromene |
InChI |
InChI=1S/C17H16O2/c1-2-18-17-15-11-7-6-10-14(15)12-16(19-17)13-8-4-3-5-9-13/h3-12,17H,2H2,1H3 |
InChI Key |
SUMQXTKZACYVRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C2=CC=CC=C2C=C(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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